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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DEG-35, a novel cereblon-dependent
molecular glue degrader, engineered for the dual targeting of the hematopoietic-specific
transcription factor IKZF2 (Helios) and the therapeutically relevant kinase CK1a (casein kinase
1 alpha). Developed for the treatment of acute myeloid leukemia (AML), DEG-35 demonstrates
a multitargeted approach to enhance therapeutic efficacy by inducing the degradation of two
key proteins implicated in leukemogenesis.[1][2] This document details the quantitative metrics
of DEG-35's activity, the experimental protocols for its characterization, and the signaling
pathways it modulates.

Quantitative Assessment of DEG-35 Activity

The efficacy and specificity of DEG-35 have been quantified through a series of in vitro assays,
with the key data summarized below.

Table 1: In Vitro Degradation and Proliferation Inhibition
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Cell Line

Cancer
Type

Target

DCso (nM)

Dmax (%)

ICs0 (NM)

MOLM-13

Acute
Myeloid
Leukemia

IKZF2

~1-10

>90

2.5

MOLM-13

Acute
Myeloid

Leukemia

CKla

~1-10

>90

2.5

MV4-11

Acute
Myeloid
Leukemia

IKZF2/CK1a

Not Reported

Not Reported

3.9

OCI-AML3

Acute
Myeloid
Leukemia

IKZF2/CK1la

Not Reported

Not Reported

10.4

U937

Acute
Myeloid

Leukemia

IKZF2/CK1a

Not Reported

Not Reported

26.1

THP-1

Acute
Myeloid
Leukemia

IKZF2/CK1a

Not Reported

Not Reported

35.8

DCso: Half-maximal degradation concentration. Dmax: Maximum degradation. ICso: Half-

maximal inhibitory concentration for cell viability after 72 hours of treatment. Data extracted
from Park, Sun-Mi, et al. (2023).[3]

Table 2: Binding Affinities and Ternary Complex
Formation

Binding Interaction Assay Kn (nM)
DEG-35 to CRBN HTR-FRET 472.6
Lenalidomide to CRBN HTR-FRET 804.7
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Ternary Complex Assay Relative Strength

Significantly stronger than
CRBN + DEG-35 + CK1a AlphaScreen , _
Lenalidomide

Kn: Dissociation constant. HTR-FRET: Homogeneous Time-Resolved Fluorescence Resonance
Energy Transfer. Data extracted from Park, Sun-Mi, et al. (2023).[3]

Protein Degradation at 1 pM
IKZF1 Partial
GSPT1 Yes (at concentrations >1 pM)

Data extracted from Curnutt, Nicole M., et al. (2023).[4]

Core Experimental Protocols

This section outlines the key methodologies employed in the characterization of DEG-35's
dual-target specificity.

Cell Culture and Viability Assays

e Cell Lines: Human AML cell lines (MOLM-13, MV4-11, OCI-AML3, U937, THP-1) were
cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1%
penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO-.

 Viability Assay: Cells were seeded in 96-well plates and treated with a serial dilution of DEG-
35 for 72 hours. Cell viability was assessed using CellTiter-Glo® Luminescent Cell Viability
Assay (Promega) according to the manufacturer's instructions. Luminescence was measured
on a plate reader, and ICso values were calculated using a non-linear regression model.

Immunoblotting for Protein Degradation

o Sample Preparation: Cells were treated with specified concentrations of DEG-35 for various
time points. Post-treatment, cells were harvested, washed with PBS, and lysed in RIPA
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buffer containing protease and phosphatase inhibitors. Protein concentration was determined
using a BCA assay.

o Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to
a PVDF membrane. Membranes were blocked with 5% non-fat milk or bovine serum albumin
(BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Membranes were then incubated with primary antibodies against IKZF2, CK1a, IKZF1,
GSPT1, and a loading control (e.g., GAPDH or -actin) overnight at 4°C. After washing with
TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at
room temperature. Protein bands were visualized using an enhanced chemiluminescence
(ECL) detection system. Densitometry analysis was performed to quantify protein levels.

Global Quantitative Proteomics

o Experimental Setup: MOLM-13 cells were treated with 50 nM DEG-35 or vehicle control for 2
hours.

o Sample Processing: Cell pellets were lysed, and proteins were digested with trypsin. The
resulting peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative
analysis.

o Mass Spectrometry: Labeled peptides were analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

o Data Analysis: Raw data was processed to identify and quantify proteins. The relative
abundance of proteins in DEG-35 treated samples was compared to the vehicle control to
identify significantly downregulated proteins.

Co-Immunoprecipitation (Co-IP)

o Cell Transfection and Treatment: HEK293T cells were transiently transfected with Flag-
tagged CRBN and, where necessary, with constructs expressing the target protein (e.g.,
IKZF2). Cells were then treated with DEG-35.

e Immunoprecipitation: Cell lysates were incubated with anti-Flag antibody-conjugated
magnetic beads to pull down the CRBN complex.
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e Analysis: The immunoprecipitated proteins were eluted and analyzed by western blotting
using antibodies against the target proteins (IKZF2 and CK1a) to detect their interaction with
CRBN.

In Vivo Murine AML Model

e Model System: Immunocompromised mice (e.g., NSG mice) were engrafted with human
AML cells (e.g., MOLM-13).

o Treatment: Once leukemia was established, mice were treated with DEG-35 or a more
soluble analog, DEG-77, via an appropriate route of administration (e.g., oral gavage or
intraperitoneal injection).

¢ Monitoring: Disease progression was monitored by assessing tumor burden (e.g., through
bioluminescence imaging if cells are luciferase-tagged) and overall survival.

e Pharmacodynamic Analysis: At the end of the study, tissues such as bone marrow and
spleen were harvested to assess the degradation of target proteins (IKZF2 and CK1a) by
immunoblotting.

Visualizing the Mechanism and Pathways of DEG-35

The following diagrams illustrate the molecular mechanism of action of DEG-35 and the
downstream signaling consequences of its dual-target degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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